molecular formula C14H15NO2 B8097359 (R)-a-Amino-2-naphthalenebutanoic acid

(R)-a-Amino-2-naphthalenebutanoic acid

Cat. No.: B8097359
M. Wt: 229.27 g/mol
InChI Key: DLEUTYGDMYCFQF-CYBMUJFWSA-N
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Description

(R)-a-Amino-2-naphthalenebutanoic acid is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring system and an amino group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-a-Amino-2-naphthalenebutanoic acid typically involves multiple steps, starting with the construction of the naphthalene core One common approach is the Friedel-Crafts acylation of naphthalene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-a-Amino-2-naphthalenebutanoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Typical reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are used.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Nitro-naphthalene, halogenated naphthalene derivatives.

Scientific Research Applications

(R)-a-Amino-2-naphthalenebutanoic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe or inhibitor in biochemical studies.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-a-Amino-2-naphthalenebutanoic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

(R)-a-Amino-2-naphthalenebutanoic acid can be compared with other similar compounds, such as:

  • Naphthalenebutanoic acid: Lacks the amino group, resulting in different chemical properties and reactivity.

  • Amino-naphthalene derivatives: Variations in the position and nature of the amino group can lead to different biological activities and applications.

Properties

IUPAC Name

(2R)-2-amino-4-naphthalen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-13(14(16)17)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,13H,6,8,15H2,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEUTYGDMYCFQF-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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